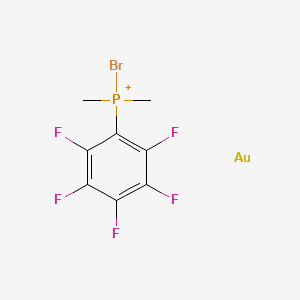
Bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;gold
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;gold: is a complex organometallic compound that features a gold atom coordinated to a bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;gold typically involves the reaction of gold precursors with bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium ligands under controlled conditions. One common method includes the use of gold chloride (AuCl) and the ligand in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;gold can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gold(III) complexes, while substitution reactions can produce a variety of substituted phosphonium compounds.
科学的研究の応用
Bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;gold has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of advanced materials and nanotechnology applications.
作用機序
The mechanism by which bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;gold exerts its effects involves coordination to target molecules through its gold center. The gold atom can interact with various molecular targets, including proteins and nucleic acids, potentially altering their function. The specific pathways involved depend on the context of its application, such as catalysis or therapeutic use.
類似化合物との比較
Similar Compounds
- Bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;silver
- Bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;palladium
Uniqueness
Bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;gold is unique due to the presence of the gold atom, which imparts distinct electronic and catalytic properties compared to its silver and palladium counterparts. The gold center provides enhanced stability and reactivity, making it particularly valuable in catalytic applications and potential therapeutic uses.
特性
CAS番号 |
60764-77-4 |
|---|---|
分子式 |
C8H6AuBrF5P+ |
分子量 |
504.97 g/mol |
IUPAC名 |
bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;gold |
InChI |
InChI=1S/C8H6BrF5P.Au/c1-15(2,9)8-6(13)4(11)3(10)5(12)7(8)14;/h1-2H3;/q+1; |
InChIキー |
KCTBHLXTFXDUDA-UHFFFAOYSA-N |
正規SMILES |
C[P+](C)(C1=C(C(=C(C(=C1F)F)F)F)F)Br.[Au] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


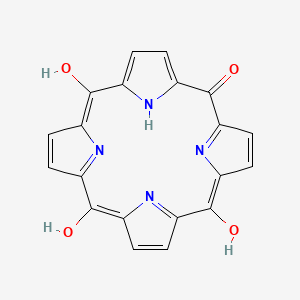
![1-(2-Methylbutyl)-4-{(Z)-[4-(pentyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14605382.png)
![3-{[2-(tert-Butylperoxy)ethoxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B14605389.png)
![2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B14605397.png)
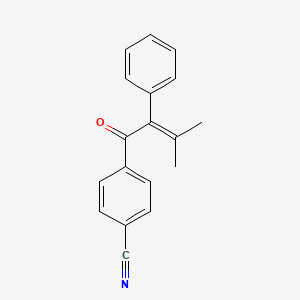
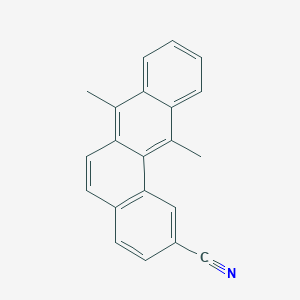

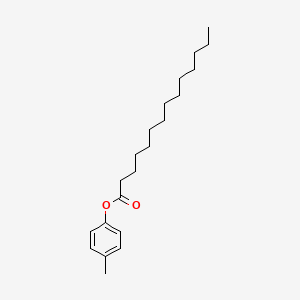
![[3,4,5-Triacetyloxy-6-(2-chloroethylcarbamoylamino)oxan-2-yl]methyl acetate](/img/structure/B14605430.png)


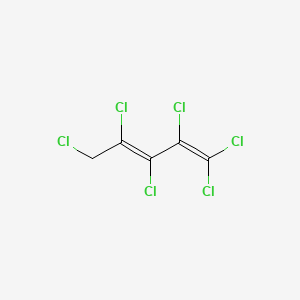
![2-[(2,6-Dimethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14605474.png)

